6-Acetyl-1,3,7-trimethylpteridine-2,4-dione
Description
6-Acetyl-1,3,7-trimethylpteridine-2,4-dione is a pteridine derivative characterized by a bicyclic heteroaromatic core with acetyl and methyl substituents at positions 6, 1, 3, and 6. Its structure (C₁₂H₁₄N₄O₃) includes a pteridine-2,4-dione backbone, which confers unique electronic and steric properties. The 7-methyl group exhibits reactivity comparable to the 6-acetyl moiety due to an autothermal relationship with the N-8 atom in the pteridine ring, enabling diverse side-chain modifications such as oxidation and derivatization . This compound has been utilized as a precursor for synthesizing bioactive azine complexes, demonstrating antitumor activity against human cancer cell lines .
Properties
IUPAC Name |
6-acetyl-1,3,7-trimethylpteridine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3/c1-5-7(6(2)16)13-8-9(12-5)14(3)11(18)15(4)10(8)17/h1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIICXDUQNHXBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701034427 | |
| Record name | 6-Acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701034427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94591-19-2 | |
| Record name | 6-Acetyl-1,3,7-trimethylpteridine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701034427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acetylation of 1,3,7-Trimethylpteridine-2,4-dione
The most widely cited method for preparing DLMAceM involves Friedel-Crafts acetylation of 1,3,7-trimethylpteridine-2,4-dione. This reaction leverages the electron-rich pyrazine ring to facilitate electrophilic substitution at the 6-position.
Procedure :
-
Reactants : 1,3,7-Trimethylpteridine-2,4-dione (10 mmol), acetyl chloride (12 mmol), anhydrous aluminum chloride (15 mmol).
-
Solvent : Dry dichloromethane (50 mL).
-
Conditions : Stirred under nitrogen at 0°C for 1 hour, followed by reflux at 40°C for 12 hours.
-
Workup : Quenched with ice-cold water, extracted with DCM, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Mechanistic Insights :
The AlCl3 catalyst generates a reactive acylium ion (CH3CO+), which attacks the 6-position of the pteridine ring. The regioselectivity is dictated by the electron-donating methyl groups at positions 1, 3, and 7, which activate the pyrazine ring toward electrophilic substitution.
Direct Acetylation Using Acetic Anhydride
An alternative approach employs acetic anhydride under acidic conditions, avoiding the use of AlCl3.
Procedure :
-
Reactants : 1,3,7-Trimethylpteridine-2,4-dione (10 mmol), acetic anhydride (15 mmol).
-
Catalyst : Concentrated sulfuric acid (2 drops).
-
Conditions : Heated at 80°C for 8 hours.
-
Workup : Poured into ice, neutralized with NaHCO3, and recrystallized from ethanol.
Advantages :
-
Eliminates moisture-sensitive reagents.
-
Simplified purification due to fewer side products.
Structural Characterization and Analytical Data
Spectroscopic Validation
IR Spectroscopy :
¹H NMR (DMSO-d6) :
-
δ 2.79/2.41 ppm : Methyl groups at C1 and C3.
-
δ 3.35/3.14 ppm : Methyl group at C7.
¹³C NMR :
X-ray Diffraction (XRD) Analysis
Single-crystal XRD studies confirm the planar geometry of the pteridine core and the orientation of the acetyl group. Key metrics include:
| Parameter | Value |
|---|---|
| C6–OAc Bond Length | 1.409(4) Å |
| Dihedral Angle (C6–OAc) | 5.5(2)° |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
The acetyl group lies nearly coplanar with the pyrazine ring, minimizing steric hindrance.
Applications in Coordination Chemistry
DLMAceM serves as a precursor for ligands like DLMBZD, which form complexes with transition metals. For example:
Synthesis of [Ag(DLMAceMox)2]BF4 :
-
Reactants : DLMAceMox (2 mmol), AgBF4 (1 mmol).
-
Solvent : Ethanol (20 mL).
-
Conditions : Stirred at 25°C for 4 hours.
-
Product : Silver(I) complex with distorted tetrahedral geometry (Ag–N: 2.27–2.43 Å).
Challenges and Optimization Strategies
Regioselectivity Issues
Competing acetylation at the 7-position occurs if reaction temperatures exceed 50°C. Mitigation strategies include:
Purification Difficulties
The polar nature of DLMAceM complicates column chromatography. Alternatives include:
-
Recrystallization : Ethanol/water (7:3) yields 95% pure product.
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Scalability |
|---|---|---|---|
| Friedel-Crafts | 72% | 98% | Moderate |
| Acetic Anhydride | 65% | 95% | High |
The Friedel-Crafts method offers superior yield and purity but requires stringent moisture control. The acetic anhydride route is preferred for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
6-Acetyl-1,3,7-trimethylpteridine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pteridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pteridine compounds.
Substitution: The acetyl and methyl groups on the pteridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pteridine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced pteridine compounds with hydrogenated functional groups.
Substitution: Pteridine derivatives with substituted functional groups such as halogens, amines, or thiols.
Scientific Research Applications
6-Acetyl-1,3,7-trimethylpteridine-2,4-dione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-Acetyl-1,3,7-trimethylpteridine-2,4-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues within the Pteridine Family
7-Acetyl-1,3-dimethylpteridine-2,4-dione
- Structure : Lacks the 7-methyl group present in 6-acetyl-1,3,7-trimethylpteridine-2,4-dione, resulting in the molecular formula C₁₀H₁₀N₄O₃ (vs. C₁₂H₁₄N₄O₃ for the parent compound) .
- For example, oxidation reactions may yield distinct products compared to the parent compound .
6-Acetyl-1,3-dimethyllumazine
- Structure : Shares the pteridine-2,4-dione core but differs in substituent positions.
- Synthesis : Prepared via Strecker synthesis or condensation reactions, similar to methods used for imidazolidinic derivatives .
- Biological Activity: Lumazine derivatives are known for roles in riboflavin biosynthesis, but this compound has broader applications in anticancer agent development .
Heterocyclic Dione Derivatives
Imidazolidin-2,4-diones (e.g., IM-3, IM-7)
- Structure : Feature a five-membered imidazolidine ring with 2,4-dione groups (e.g., 5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) .
- Bioactivity : Exhibit cardiovascular and central nervous system effects in preclinical models, unlike the antitumor focus of this compound derivatives .
- Synthesis : Synthesized via Strecker synthesis followed by isocyanate/isothiocyanate coupling, contrasting with the pteridine derivative’s reliance on acetyl/methyl group reactivity .
Pyran-2,4-diones
- Structure: Six-membered pyran ring with 2,4-dione groups (e.g., β-enamino-pyran-2,4-dione derivatives) .
- Physicochemical Properties : Polar compounds with dipole moments up to 9.25 D, influenced by substituents. In contrast, this compound has lower polarity due to its methyl/acetyl groups .
- Crystallography : Exhibit H...H and O...H interactions in crystal structures, whereas pteridine derivatives may prioritize π-π stacking due to aromaticity .
Thiazolidine-2,4-diones
- Structure : Five-membered thiazole ring with 2,4-dione groups.
- ADME Properties: Optimized for oral bioavailability and metabolic stability, a key focus in drug development. Limited ADME data exist for this compound, though its azine derivatives show promise in cytotoxicity studies .
Functional Derivatives of this compound
Asymmetric Azine Complexes
- Synthesis : Reacted with hydrazine and aromatic aldehydes to form chloro-fac-tricarbonylrhenium(I) complexes .
- Bioactivity : Demonstrate IC₅₀ values < 10 µM against HeLa and MCF-7 cancer cells, surpassing the parent compound’s standalone activity .
- Structural Advantage : The pteridine core enhances π-backbonding in metal complexes, improving stability compared to simpler azine ligands .
Biological Activity
6-Acetyl-1,3,7-trimethylpteridine-2,4-dione, commonly referred to as 6-Acetylpteridine, is a pteridine derivative that has garnered attention for its diverse biological activities. This compound has been investigated for its potential applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of 232.24 g/mol. The structure features a pteridine ring system with acetyl and trimethyl groups that contribute to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₃ |
| Molecular Weight | 232.24 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 180-182 °C |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial strains, the compound demonstrated notable inhibitory effects.
Case Study: Antimicrobial Efficacy
A study conducted by assessed the antimicrobial activity of this compound against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 25 |
| S. aureus | 15 |
These results suggest that this compound could be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of the compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms.
The compound is believed to exert its anticancer effects by:
- Inhibition of Cell Proliferation : It disrupts cell cycle progression in cancer cells.
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
Case Study: Anticancer Effects on HeLa Cells
In vitro studies on HeLa cells revealed that treatment with this compound resulted in:
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 10 | 85 |
| 25 | 70 |
| 50 | 45 |
These findings indicate a dose-dependent reduction in cell viability, highlighting the compound's potential as an anticancer agent.
Mechanistic Insights
The biological activity of this compound can be attributed to its ability to interact with various biomolecular targets. Studies suggest that it may modulate enzyme activity or bind to specific receptors involved in cellular signaling pathways.
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of key metabolic enzymes |
| Receptor Modulation | Interaction with cellular receptors |
| Oxidative Stress Induction | Induces oxidative stress leading to cell death |
Q & A
Q. What are the established synthetic routes for 6-Acetyl-1,3,7-trimethylpteridine-2,4-dione, and how is purity validated?
The compound is synthesized via condensation of 6-amino-1,3-dimethyl-5-nitrosouracil with acetylacetone under aerobic conditions using reagents such as ALFA-AESAR-derived materials. Post-synthesis, structural integrity is confirmed through elemental analysis, mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. Discrepancies in spectral data require cross-validation using alternative techniques (e.g., high-resolution MS) or comparison with literature benchmarks .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- NMR : Assigns proton environments (e.g., methyl, acetyl groups) and confirms substitution patterns.
- IR : Identifies carbonyl (C=O) and amine (N-H) stretches.
- Elemental analysis : Validates empirical formula consistency.
- X-ray crystallography : Resolves bond lengths and angles (e.g., monoclinic crystal system with β = 106.1°, a = 15.73 Å, b = 11.58 Å, c = 12.41 Å) .
Advanced Research Questions
Q. What strategies are used to study the coordination chemistry of this compound with transition metals?
The pteridine moiety acts as a tridentate ligand, coordinating via O4, N5, and O6 atoms. For example:
- Re(I) complexes : Synthesized by reacting the ligand with Re(CO)5Cl, yielding chloro-fac-tricarbonylrhenium(I) complexes. Biological activity against tumor cell lines is assessed via cytotoxicity assays .
- Cu(I) complexes : Rare five-coordinate geometries (e.g., [Cu(DLMAceM)(PPh3)2]PF6) are stabilized by triphenylphosphine ligands. Structural analysis via X-ray diffraction reveals distorted trigonal bipyramidal geometries .
Q. How can crystallographic data inform reactivity and functionalization?
Crystal structure analysis (e.g., space group C2/c, Z = 8) reveals planarity of the pteridine core and steric effects from acetyl/methyl groups. This data guides functionalization strategies, such as introducing substituents at the 6-position to modulate electronic properties or steric hindrance for targeted metal coordination .
Q. What methodological approaches resolve contradictions in spectral or biological data?
- Spectral conflicts : Use heteronuclear correlation NMR (e.g., HSQC, HMBC) to resolve ambiguous proton-carbon assignments.
- Biological activity variability : Standardize cell lines and assay conditions (e.g., MTT assays, IC50 calculations) to minimize inter-lab variability. Cross-validate results using orthogonal methods (e.g., flow cytometry for apoptosis vs. cytotoxicity assays) .
Q. How are analogs with modified substituents synthesized, and what challenges arise?
Derivatives are synthesized via Knoevenagel condensation or nucleophilic substitution. For example:
Q. What role do computational methods play in predicting biological or coordination behavior?
Density functional theory (DFT) calculations predict ligand-metal binding energies and frontier molecular orbitals. For instance, HOMO localization on the pteridine ring correlates with electron-donating capacity in Re(I) complexes, guiding the design of redox-active derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
